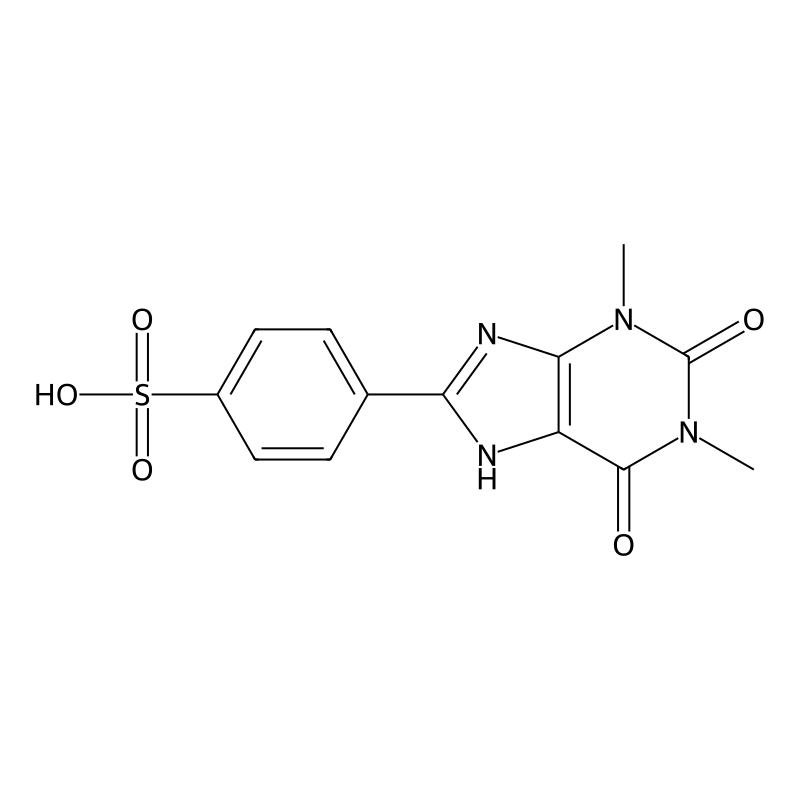

8-(p-Sulfophenyl)theophylline

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 8-(p-Sulfophenyl)theophylline (8-SPT) as a Water-Soluble, Extracellular-Restricted Adenosine Antagonist

- 3. The Failure of Lipophilic Analogs: Why 8-PT and Theophylline Cannot Substitute for 8-SPT

- 4. Quantitative Evidence: 8-(p-Sulfophenyl)theophylline vs. Standard Xanthines

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

8-(p-Sulfophenyl)theophylline (8-SPT, CAS 80206-91-3) is a highly specialized xanthine derivative utilized primarily as a broad-spectrum antagonist for P1 adenosine receptors (A1 and A2A). From a procurement and material-selection standpoint, its defining structural feature is the highly polar p-sulfophenyl moiety. This functional group imparts exceptional aqueous solubility and renders the molecule strictly membrane-impermeable under physiological conditions [1]. Consequently, 8-SPT allows researchers to selectively block cell-surface adenosine signaling without the confounding intracellular phosphodiesterase (PDE) inhibition or intracellular receptor interactions characteristic of standard methylxanthines.

Attempting to substitute 8-SPT with closely related analogs such as 8-phenyltheophylline (8-PT) or the parent compound theophylline fundamentally compromises assay integrity and formulation stability. Theophylline and 8-PT are highly lipophilic and readily cross lipid bilayers, leading to off-target intracellular phosphodiesterase (PDE) inhibition that can artificially elevate intracellular cAMP levels and mask true adenosine receptor-mediated effects [1]. Furthermore, 8-PT exhibits extremely poor aqueous solubility, requiring organic solvents like DMSO or PEG for dissolution, which can cause micro-precipitation in aqueous buffers or induce solvent-related artifacts in sensitive in vivo models. Procurement of 8-SPT is therefore strictly required when isolating extracellular receptor activity in solvent-free aqueous environments.

Strict Extracellular Confinement vs. Membrane-Permeable Xanthines

Because 8-SPT is a polar anionic compound, it is fundamentally excluded from the intracellular space. In isolated tissue and cellular assays, 8-SPT operates exclusively at the extracellular surface, whereas uncharged comparators like theophylline and 8-phenyltheophylline (8-PT) rapidly penetrate cells. Consequently, 8-SPT exerts 0% intracellular PDE inhibition at standard working concentrations (e.g., 100 µM), ensuring that observed chronotropic or inotropic responses are strictly mediated by surface adenosine receptors, unlike theophylline which drives significant intracellular cAMP accumulation [1].

| Evidence Dimension | Intracellular penetration and off-target PDE inhibition |

| Target Compound Data | 8-SPT: 0% intracellular penetration; no PDE inhibition at 100 µM |

| Comparator Or Baseline | Theophylline / 8-PT: High membrane permeability; significant intracellular PDE inhibition |

| Quantified Difference | Absolute restriction to extracellular space for 8-SPT vs. rapid cellular uptake for comparators |

| Conditions | In vitro physiological tissue assays and cellular models |

Procuring 8-SPT guarantees that observed pharmacological effects are exclusively mediated by cell-surface adenosine receptors, eliminating confounding intracellular variables.

Aqueous Solubility for Solvent-Free Physiological Assays

The addition of the sulfonate group provides 8-SPT with vastly superior aqueous solubility compared to its non-sulfonated parent, 8-phenyltheophylline (8-PT). While 8-PT requires high concentrations of DMSO or polyethylene glycol (PEG) to remain in solution, 8-SPT dissolves readily in distilled water or standard artificial cerebrospinal fluid (aCSF). 8-SPT maintains stable, precipitate-free aqueous solutions at concentrations exceeding 1 mM, whereas 8-PT frequently precipitates in purely aqueous physiological media [1].

| Evidence Dimension | Aqueous solubility without organic co-solvents |

| Target Compound Data | 8-SPT: Freely soluble in water/aCSF (>1 mM) without co-solvents |

| Comparator Or Baseline | 8-PT: Poor aqueous solubility; requires DMSO or PEG (50:50) for stable dissolution |

| Quantified Difference | Elimination of organic solvent requirement for 8-SPT |

| Conditions | Preparation of physiological buffers (e.g., aCSF) or in vivo dosing solutions |

For in vivo microdialysis or perfusion studies, 8-SPT eliminates solvent-induced artifacts and prevents micro-precipitation in delivery tubing.

Reliable Broad-Spectrum Surface P1 Receptor Blockade

8-SPT functions as a potent, water-soluble antagonist for both A1 and A2 adenosine receptors, making it ideal for broad-spectrum extracellular blockade. In neurochemical studies utilizing microdialysis, perfusion with 100 µM 8-SPT effectively blocks endogenous adenosine tone, leading to quantifiable downstream effects such as increased extracellular dopamine in the nucleus accumbens [1]. Unlike highly selective but lipophilic antagonists (e.g., DPCPX for A1), 8-SPT provides a balanced blockade of surface P1 receptors without the risk of tissue accumulation or membrane partitioning.

| Evidence Dimension | Extracellular adenosine receptor blockade efficacy |

| Target Compound Data | 8-SPT (100 µM): Effective broad-spectrum P1 blockade in aqueous microdialysis |

| Comparator Or Baseline | DPCPX: Highly selective but highly lipophilic, prone to membrane partitioning |

| Quantified Difference | Balanced A1/A2 blockade with zero membrane partitioning for 8-SPT |

| Conditions | In vivo microdialysis in the nucleus accumbens of freely moving models |

Researchers studying general extracellular adenosine tone require 8-SPT to achieve reliable, broad-spectrum P1 receptor blockade without isolating a single subtype or risking lipophilic tissue retention.

In Vivo Microdialysis and Neurotransmitter Mapping

Due to its high aqueous solubility and lack of membrane permeability, 8-SPT is the preferred adenosine antagonist for inclusion in artificial cerebrospinal fluid (aCSF) during microdialysis. It allows researchers to block extracellular P1 receptors and monitor downstream neurotransmitter release (e.g., dopamine) without introducing organic solvents or causing intracellular PDE inhibition in surrounding brain tissue [1].

Cardiovascular and Hemodynamic Perfusion Models

In isolated heart preparations (e.g., Langendorff models), 8-SPT is utilized to assess the role of extracellular adenosine in ischemic preconditioning and functional hyperemia. Its inability to penetrate cardiac myocytes ensures that any observed chronotropic or inotropic changes are strictly due to surface receptor antagonism, completely avoiding the PDE-mediated positive inotropic effects seen with theophylline [2].

Ocular and Aqueous Humor Dynamics Studies

8-SPT's compatibility with purely aqueous formulations makes it highly suitable for ocular research, such as studying the role of adenosine in regulating intraocular pressure. It can be formulated in standard saline drops or perfusates without the corneal irritation or precipitation risks associated with lipophilic analogs dissolved in DMSO [1].

References

- [1] Krügel U, et al. Purinergic modulation of neuronal activity in the mesolimbic dopaminergic system in vivo. Synapse. 2003;47(2):134-142.

- [2] Peart JN, Headrick JP. Cardiac functional responses to adenosine by PD 81,723, an allosteric enhancer of the adenosine A1 receptor. Am J Physiol Heart Circ Physiol. 2001;280(3):H1116-H1126.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Remote cardioprotection by transfer of coronary effluent from ischemic preconditioned rabbit heart preserves mitochondrial integrity and function via adenosine receptor activation

Chung Ho Leung, Lixing Wang, Jan M Nielsen, Michael B Tropak, Yana Y Fu, Hideyuki Kato, John Callahan, Andrew N Redington, Christopher A CaldaronePMID: 24018748 DOI: 10.1007/s10557-013-6489-2

Abstract

Coronary effluent from an isolated perfused heart undergoing ischemic preconditioning can be transferred to precondition another naïve isolated heart. We investigated the effects of this effluent on mitochondrial integrity and function following a global infarct model of ischemia/reperfusion and the role of adenosine in this model of remote preconditioning.Coronary effluent from isolated perfused rabbit hearts was collected prior to (control effluent) and during three cycles of 5-min ischemia and 10-min reperfusion (IPC effluent). Adenosine concentration was significantly increased in IPC effluent (2.6 ± 1.1 μM) versus control effluent (0.21 ± 0.06 μM, P < 0.01). Infarct size (% necrotic LV mass) after 30-min global ischemia and 90-min reperfusion was significantly reduced in hearts preconditioned with IPC effluent (IPC(eff), 23 ± 7 %) and control effluent supplemented with 2.5 μM exogenous adenosine (C(eff)+ 2.5 μM ADO, 25 ± 10 %) when compared to control effluent perfused hearts (C(eff), 41 ± 8 %, P < 0.05). Compared to C(eff) mitochondria, IPC(eff) mitochondria had preserved complex I/State3 and complex IV/State 3 respiration and outer membrane integrity, and reduced cytochrome c release. In contrast, C(eff) + 2.5 μM ADO mitochondria had improved state 2 respiration and coupling to oxidative phosphorylation, reduced reactive oxygen species production and preserved outer membrane integrity. Administration of adenosine receptor blocker 8-(p-sulfophenyl)theophylline abolished the infarct limiting effect (46 ± 7 %) and the mitochondrial integrity and function preservation of IPC effluent.

Remote cardioprotection by IPC effluent preserves mitochondrial integrity and function in an adenosine receptor dependent mechanism, and although infarct size reduction can be mimicked by adenosine, IPC effluent contains additional factor(s) contributing to modulation of the mitochondrial response to ischemia/reperfusion injury.

Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure

Mengjun Wang, Ramesh C Gupta, Sharad Rastogi, Smita Kohli, Kefei Zhang, David E Lanfear, Hani N SabbahPMID: 23907235 DOI: 10.1007/s10557-013-6482-9

Abstract

GP531 is a second generation adenosine regulating agent (ARA) that increases concentrations of endogenous adenosine, a natural cardioprotective agent, in ischemic/hypoxic tissue. This study examined the effects of acute intravenous infusions of GP531 on left ventricular (LV) systolic and diastolic function in dogs with advanced chronic heart failure (HF) (LV ejection fraction, EF <30 %).Six dogs with intracoronary microembolization-induced HF received a constant intravenous infusion of GP531 (10 μg/kg/min) or vehicle (normal saline) for 6 h in random order 1 week apart. Hemodynamic measurements were made at baseline and at 1, 2, 3, 4, 5 and 6 h after initiating drug infusion. Myocardial oxygen consumption (MVO2) was measured at baseline and 4 and 6 h. LV pressure-volume relationship (PVR) was measured at baseline and 6 h.

Vehicle infusions had no effect on indexes of LV systolic and diastolic function. GP531 infusion had no effect on heart rate or mean aortic pressure but significantly decreased LV end-diastolic pressure, end-diastolic volume, end-systolic volume and end-diastolic wall stress. GP531 significantly increased LV EF (27 ± 1 at baseline to 34 ± 1 after 6 h of drug infusion, p < 0.05), deceleration time of early mitral inflow velocity and the slope of end-systolic PVR without increasing MVO2.

Results of the study indicate that approaches which increase the local release of adenosine in failing LV myocardium, such as ARAs, have a favorable impact on LV performance. These observations support the continued development of ARA's for the treatment of acute HF syndromes.

Cardiovascular protection and antioxidant activity of the extracts from the mycelia of Cordyceps sinensis act partially via adenosine receptors

Xiao-Feng Yan, Zhong-Miao Zhang, Hong-Yi Yao, Yan Guan, Jian-Ping Zhu, Lin-Hui Zhang, Yong-Liang Jia, Ru-Wei WangPMID: 23192916 DOI: 10.1002/ptr.4899

Abstract

Mycelia of cultured Cordyceps sinensis (CS) is one of the most common substitutes for natural CS and was approved for arrhythmia in China. However, the role of CS in ameliorating injury during ischemia-reperfusion (I/R) is still unclear. We examined effects of extracts from CS on I/R and investigated the possible mechanisms. Post-ischemic coronary perfusion pressure, ventricular function, and coronary flow were measured using the Langendorff mouse heart model. Oxidative stress of cardiac homogenates was performed using an ELISA. Our results indicate that CS affords cardioprotection possibly through enhanced adenosine receptor activation. Cardioprotection was demonstrated by reduced post-ischemic diastolic dysfunction and improved recovery of pressure development and coronary flow. Treatment with CS largely abrogates oxidative stress and damage in glucose- or pyruvate-perfused hearts. Importantly, observed reductions in oxidative stress [glutathione disulfide (GSSG)]/[GSSG + glutathione] and [malondialdehyde (MDA)]/[superoxide dismutase + MDA] ratios as well as the resultant damage upon CS treatment correlate with functional markers of post-ischemic myocardial outcome. These effects of CS were partially blocked by 8-ρ-sulfophenyltheophylline, an adenosine receptor antagonist. Our results demonstrate a suppressive role of CS in ischemic contracture. Meanwhile, the results also suggest pre-ischemic adenosine receptor activation may be involved in reducing contracture in hearts pretreated with CS.Perivascular cells with pericyte characteristics are involved in ATP- and PGE(2)-induced relaxation of porcine retinal arterioles in vitro

Mikkel Wölck Misfeldt, Simon Metz Mariendal Pedersen, Toke BekPMID: 23599323 DOI: 10.1167/iovs.13-11685

Abstract

Relaxation of porcine retinal arterioles in vitro has been shown to be preceded by calcium activity in a population of perivascular cells that cannot be classified as neurons, glial cells, or vascular smooth muscle cells. The purpose of the present investigation was to study calcium activity in these perivascular cells during ATP- and PGE2-induced vasorelaxation, and to identify pericyte markers and other cellular constituents characterizing these cells.Porcine arterioles were loaded with a calcium-sensitive fluorophore and mounted in a myograph. Simultaneous measurements of calcium activity and vascular tone during stimulation with ATP and PGE2 were performed before and after addition of specific antagonists to these compounds and to nitric oxide. Additionally, immunohistochemistry was performed on whole mounts of porcine retina using antibodies to known markers of vascular pericytes and cellular components of the vascular wall.

Relaxation of retinal arterioles with both ATP and PGE2 was preceded by a significant increase in the number of perivascular cells displaying calcium activity. The effect of ATP was inhibited by the adenosine receptor antagonist 8-PSPT, whereas the effect of PGE2 was inhibited by the EP1 receptor antagonist SC19220 and the NO-synthesis inhibitor L-NAME. The perivascular cells had morphological features in common with pericytes and displayed immunoreactivity to the pericyte markers NG2 and CD-13, but not to markers of glial cells, neurons, or vascular smooth muscle cells.

The perivascular cell type located external to the smooth muscle cells in porcine retinal arterioles shows calcium activity during relaxation with ATP and PGE2 and has morphological properties in common with pericytes. Future studies should focus on the role of this cell type for regulating retinal blood flow and for retinal vascular disease.

Translating drug-induced hibernation to therapeutic hypothermia

Tulasi R Jinka, Velva M Combs, Kelly L DrewPMID: 25812681 DOI: 10.1021/acschemneuro.5b00056

Abstract

Therapeutic hypothermia (TH) improves prognosis after cardiac arrest; however, thermoregulatory responses such as shivering complicate cooling. Hibernators exhibit a profound and safe reversible hypothermia without any cardiovascular side effects by lowering the shivering threshold at low ambient temperatures (Ta). Activation of adenosine A1 receptors (A1ARs) in the central nervous system (CNS) induces hibernation in hibernating species and a hibernation-like state in rats, principally by attenuating thermogenesis. Thus, we tested the hypothesis that targeted activation of the central A1AR combined with a lower Ta would provide a means of managing core body temperature (Tb) below 37 °C for therapeutic purposes. We targeted the A1AR within the CNS by combining systemic delivery of the A1AR agonist (6)N-cyclohexyladenosine (CHA) with 8-(p-sulfophenyl)theophylline (8-SPT), a nonspecific adenosine receptor antagonist that does not readily cross the blood-brain barrier. Results show that CHA (1 mg/kg) and 8-SPT (25 mg/kg), administered intraperitoneally every 4 h for 20 h at a Ta of 16 °C, induce and maintain the Tb between 29 and 31 °C for 24 h in both naïve rats and rats subjected to asphyxial cardiac arrest for 8 min. Faster and more stable hypothermia was achieved by continuous infusion of CHA delivered subcutaneously via minipumps. Animals subjected to cardiac arrest and cooled by CHA survived better and showed less neuronal cell death than normothermic control animals. Central A1AR activation in combination with a thermal gradient shows promise as a novel and effective pharmacological adjunct for inducing safe and reversible targeted temperature management.Central adenosine receptor signaling is necessary for daily torpor in mice

Benjamin W Iliff, Steven J SwoapPMID: 22785425 DOI: 10.1152/ajpregu.00081.2012

Abstract

When calorically restricted at cool ambient temperatures, mice conserve energy by entering torpor, during which metabolic rate (MR), body temperature (T(b)), heart rate (HR), and locomotor activity (LMA) decrease. Treatment with exogenous adenosine produces a similar hypometabolic state. In this study, we conducted a series of experiments using the nonspecific adenosine receptor antagonists aminophylline and 8-sulfophenyltheophylline (8-SPT) to test the hypothesis that adenosine signaling is necessary for torpor in fasted mice. In the first experiment, mice were subcutaneously infused with aminophylline while T(b), HR, and LMA were continuously monitored using implanted radiotelemeters. During a 23-h fast, saline-treated mice were torpid for 518 ± 43 min, whereas aminophylline-treated mice were torpid for significantly less time (54 ± 20 min). In a second experiment, aminophylline was infused subcutaneously into torpid mice to test the role of adenosine in the maintenance of torpor. Aminophylline reversed the hypometabolism, hypothermia, bradycardia, and hypoactivity of torpor, whereas saline did not. In the third and fourth experiments, the polar adenosine antagonist 8-SPT, which does not cross the blood-brain barrier, was infused either subcutaneously or intracerebroventricularly to test the hypothesis that both peripheral and central adenosine receptor signaling are necessary for the maintenance of torpor. Intracerebroventricular, but not subcutaneous, infusion of 8-SPT causes a return to euthermia. These findings support the hypothesis that adenosine is necessary for torpor in mice and further suggest that whereas peripheral adenosine signaling is not necessary for the maintenance of torpor, antagonism of central adenosine is sufficient to disrupt torpor.Opposite effect of ATP on contraction force of tonic and phasic skeletal muscles in frogs

S N Grishin, R R Kamaliev, A Yu Teplov, A U ZiganshinPMID: 22451866 DOI: 10.1007/s10517-011-1309-9

Abstract

Experiments in vitro showed that ATP and adenosine equally suppressed contractions of frog m. sartorius, which belongs to the phasic type muscles. Adenosine receptors antagonist 8-SPT abolished the effect of adenosine, but did not change the effect of ATP. This fact proves the independence of signaling pathways of these purines. ATP produced an opposite effect on the tonic muscle m. cruralis and increased the force of its contraction. Adenosine produced an inhibitory effect on the force of m. cruralis contration. In this case, 8-SPT also eliminated the effect of adenosine, but did not change the effect of ATP. The potentiating effect of ATP was blocked by suramin, a nonselective antagonist of P2 receptors, which attests to their involvement into the effects of this purine. The opposite effects of purinergic regulation reflect fundamental differences in functional organization of phasic and tonic muscular systems. It was hypothesized that the increase in contraction force under the effect of ATP is a mechanism providing maitenance of the contracted state of tonic muscle without appreciable metabolic costs.Metabolic hyperemia requires ATP-sensitive K+ channels and H2O2 but not adenosine in isolated mouse hearts

Xueping Zhou, Bunyen Teng, Stephen Tilley, Catherine Ledent, S Jamal MustafaPMID: 25108010 DOI: 10.1152/ajpheart.00421.2014

Abstract

We have previously demonstrated that adenosine-mediated H2O2 production and opening of ATP-sensitive K(+) (KATP) channels contributes to coronary reactive hyperemia. The present study aimed to investigate the roles of adenosine, H2O2, and KATP channels in coronary metabolic hyperemia (MH). Experiments were conducted on isolated Langendorff-perfused mouse hearts using combined pharmacological approaches with adenosine receptor (AR) knockout mice. MH was induced by electrical pacing at graded frequencies. Coronary flow increased linearly from 14.4 ± 1.2 to 20.6 ± 1.2 ml·min(-1)·g(-1) with an increase in heart rate from 400 to 650 beats/min in wild-type mice. Neither non-selective blockade of ARs by 8-(p-sulfophenyl)theophylline (8-SPT; 50 μM) nor selective A2AAR blockade by SCH-58261 (1 μM) or deletion affected MH, although resting flow and left ventricular developed pressure were reduced. Combined A2AAR and A2BAR blockade or deletion showed similar effects as 8-SPT. Inhibition of nitric oxide synthesis by N-nitro-l-arginine methyl ester (100 μM) or combined 8-SPT administration failed to reduce MH, although resting flows were reduced (by ∼20%). However, glibenclamide (KATP channel blocker, 5 μM) decreased not only resting flow (by ∼45%) and left ventricular developed pressure (by ∼36%) but also markedly reduced MH by ∼94%, resulting in cardiac contractile dysfunction. Scavenging of H2O2 by catalase (2,500 U/min) also decreased resting flow (by ∼16%) and MH (by ∼24%) but to a lesser extent than glibenclamide. Our results suggest that while adenosine modulates coronary flow under both resting and ischemic conditions, it is not required for MH. However, H2O2 and KATP channels are important local control mechanisms responsible for both coronary ischemic and metabolic vasodilation.Effects of ATP and adenosine on contraction amplitude of rat soleus muscle at different temperatures

Ayrat U Ziganshin, Adel E Khairullin, Vladimir V Zobov, Liliya E Ziganshina, Azat I Gabdrakhmanov, Bulat A Ziganshin, Sergey N GrishinPMID: 27448234 DOI: 10.1002/mus.25263

Abstract

The aim of this study was to evaluate the effects of adenosine 5'-triphosphate (ATP) and adenosine on the contractility of mammalian skeletal muscle under hypothermic conditions.Contractions of isolated rat soleus muscle were induced by either electrical stimulation (ES) or carbachol at physiological temperatures (37°C) and hypothermic conditions (30-14°C) and recorded in the presence of ATP, adenosine, suramin, and 8-(p-sulfophenyl)-theophylline (8-SPT).

At 37°C, incubation of the muscles with ATP inhibited ES-induced contractions; the inhibitory effect of ATP disappeared at 14°C. Adenosine inhibited ES-induced contractions at all temperature levels; 8-SPT fully prevented the action of adenosine. ATP and adenosine did not significantly affect carbachol-induced contractions at 37°C, while at lower temperatures ATP potentiated them. Suramin fully prevented effects of ATP.

ATP is involved in both pre- and postsynaptic regulation of rat soleus muscle contractility, and these processes are significantly more pronounced at low temperatures. Muscle Nerve 55: 417-423, 2017.

Activation of NTS A(1) adenosine receptors inhibits regional sympathetic responses evoked by activation of cardiopulmonary chemoreflex

Tomoko K Ichinose, Zeljka Minic, Cailian Li, Donal S O'Leary, Tadeusz J ScisloPMID: 22814665 DOI: 10.1152/ajpregu.00164.2012

Abstract

Previously we have shown that adenosine operating via the A(1) receptor subtype may inhibit glutamatergic transmission in the baroreflex arc within the nucleus of the solitary tract (NTS) and differentially increase renal (RSNA), preganglionic adrenal (pre-ASNA), and lumbar (LSNA) sympathetic nerve activity (ASNA>RSNA≥LSNA). Since the cardiopulmonary chemoreflex and the arterial baroreflex are mediated via similar medullary pathways, and glutamate is a primary transmitter in both pathways, it is likely that adenosine operating via A(1) receptors in the NTS may differentially inhibit regional sympathetic responses evoked by activation of cardiopulmonary chemoreceptors. Therefore, in urethane-chloralose-anesthetized rats (n = 37) we compared regional sympathoinhibition evoked by the cardiopulmonary chemoreflex (activated with right atrial injections of serotonin 5HT(3) receptor agonist phenylbiguanide, PBG, 1-8 μg/kg) before and after selective stimulation of NTS A(1) adenosine receptors [microinjections of N(6)-cyclopentyl adenosine (CPA), 0.033-330 pmol/50 nl]. Activation of cardiopulmonary chemoreceptors evoked differential, dose-dependent sympathoinhibition (RSNA>ASNA>LSNA), and decreases in arterial pressure and heart rate. These differential sympathetic responses were uniformly attenuated in dose-dependent manner by microinjections of CPA into the NTS. Volume control (n = 11) and blockade of adenosine receptor subtypes in the NTS via 8-(p-sulfophenyl)theophylline (8-SPT, 1 nmol in 100 nl) (n = 9) did not affect the reflex responses. We conclude that activation of NTS A(1) adenosine receptors uniformly inhibits neural and cardiovascular cardiopulmonary chemoreflex responses. A(1) adenosine receptors have no tonic modulatory effect on this reflex under normal conditions. However, when adenosine is released into the NTS (i.e., during stress or severe hypotension/ischemia), it may serve as negative feedback regulator for depressor and sympathoinhibitory reflexes integrated in the NTS.Explore Compound Types